

Application Note: 21(S)-Hydroxy Montelukast in Respiratory Research

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Compound of Interest

Compound Name: 21(S)-Hydroxy Montelukast

CAS No.: 184763-29-9

Cat. No.: B021445

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Subtitle: Strategic Utilization as a CYP3A4-Specific Biomarker in Pharmacokinetic and Drug-Drug Interaction (DDI) Profiling

Executive Summary

21(S)-Hydroxy Montelukast (M5) is a specific oxidative metabolite of the leukotriene receptor antagonist Montelukast.^{[1][2]} While the parent compound is primarily cleared via CYP2C8 (forming the M6 metabolite), the formation of **21(S)-Hydroxy Montelukast** is catalyzed predominantly by CYP3A4.^[1]

In respiratory drug development, this metabolite serves a critical function not as a therapeutic lead, but as a mechanistic biomarker. It allows researchers to dissect the metabolic contribution of CYP3A4 versus CYP2C8, which is vital for evaluating Drug-Drug Interaction (DDI) risks in asthmatic populations often co-medicated with other pleiotropic agents.^{[1][2]}

This guide details the specific protocols for the synthesis, isolation, and LC-MS/MS quantification of **21(S)-Hydroxy Montelukast**, emphasizing the rigorous handling requirements due to the molecule's extreme photosensitivity.

Chemical Identity & Biological Context^{[1][2][3][4][5]}

Property	Detail
Chemical Name	21(S)-Hydroxy Montelukast (Metabolite M5)
Parent Compound	Montelukast (Singulair®)
Primary Enzyme	CYP3A4 (Stereoselective hydroxylation)
Secondary Enzyme	CYP3A5 (Minor contribution)
Molecular Formula	C ₃₅ H ₃₆ ClNO ₄ S
Molecular Weight	602.18 g/mol (Parent + 16 Da)
Pharmacology	Weak affinity for CysLT1 receptor (significantly lower than parent); primarily used as a PK marker. ^{[1][2][3]}

Mechanistic Relevance

Montelukast clearance is a "tale of two enzymes."

- CYP2C8: Drives ~80% of clearance (Benzylic hydroxylation [ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">](#)

M6).^[2]

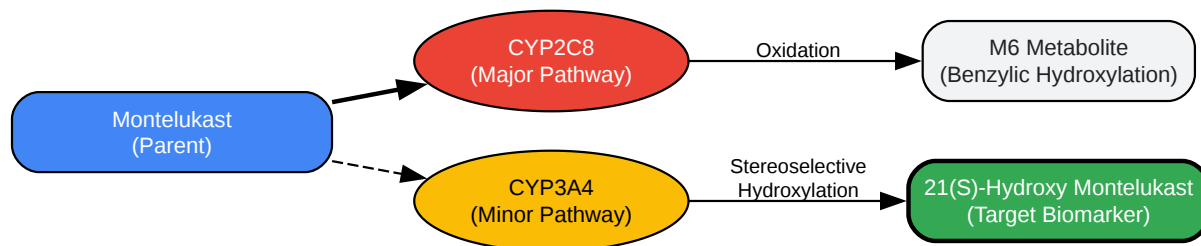
- CYP3A4: Drives ~20% of clearance (Methyl hydroxylation [ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">](#)

M5/21-OH).^[2]

Application: When a subject is administered a CYP2C8 inhibitor (e.g., Gemfibrozil), the clearance shunts toward the CYP3A4 pathway. Monitoring the ratio of **21(S)-Hydroxy Montelukast** to the parent drug provides a direct readout of this metabolic shunt, validating DDI models in vitro and in vivo.

Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic pathways of Montelukast, highlighting the specificity of the 21(S)-OH metabolite.



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Figure 1: Divergent metabolic pathways of Montelukast. 21(S)-OH Montelukast is the specific reporter for CYP3A4 activity.[1][2]

Experimental Protocols

Protocol A: Handling & Stability (Critical)

Montelukast and its metabolites contain a conjugated triene system that is highly susceptible to cis-trans isomerization upon exposure to light.[1][2]

- The Risk: Exposure to standard laboratory fluorescent light can convert >20% of the trans-isomer to the cis-isomer within 20 minutes, invalidating quantitation.[1]
- The Solution:
 - Perform all extractions and weighing under monochromatic yellow light (sodium vapor or filtered LED).[1][2]
 - Use amber glassware for all stock solutions.
 - Wrap autosampler vials in aluminum foil if the autosampler tray is not light-protected.[1][2]

Protocol B: In Vitro Reaction Phenotyping

Objective: Confirm CYP3A4-mediated formation of **21(S)-Hydroxy Montelukast** using human liver microsomes (HLM).[1][2]

Materials:

- Pooled Human Liver Microsomes (20 mg/mL protein).[1][2]
- NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2]
- Inhibitors: Ketoconazole (CYP3A4 specific), Montelukast (Self-inhibitor of CYP2C8).[1][2]
- Buffer: 100 mM Potassium Phosphate (pH 7.4).[1][2]

Procedure:

- Pre-incubation: Mix HLM (0.5 mg/mL final) with Buffer and Inhibitor (1 μ M Ketoconazole for specificity check) at 37°C for 5 min.
- Substrate Addition: Add Montelukast (1 μ M final concentration). Note: Keep concentration low to avoid saturation.
- Initiation: Add NADPH regenerating system.
- Incubation: Incubate at 37°C for 20 minutes. (Linearity is short due to rapid metabolism).[1][2]
- Termination: Quench with ice-cold Acetonitrile containing Internal Standard (Montelukast-d6).
- Clarification: Centrifuge at 4,000 x g for 10 min at 4°C. Inject supernatant.

Data Interpretation:

- If Ketoconazole inhibits formation of 21(S)-OH by >80%, the pathway is confirmed as CYP3A4-driven.[1][2]

Protocol C: LC-MS/MS Quantification

Objective: Quantify **21(S)-Hydroxy Montelukast** in plasma or microsomal media.[1][2]

Instrument Parameters:

- System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1][2]
- Ionization: ESI Positive Mode.
- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 μm). Resolution of isomers is key.

Chromatography:

- Mobile Phase A: Water + 0.1% Formic Acid.[2][4][5]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
- Gradient:
 - 0-0.5 min: 30% B[1][2]
 - 0.5-3.0 min: Linear ramp to 90% B
 - 3.0-4.0 min: Hold 90% B
 - 4.1 min: Re-equilibrate.

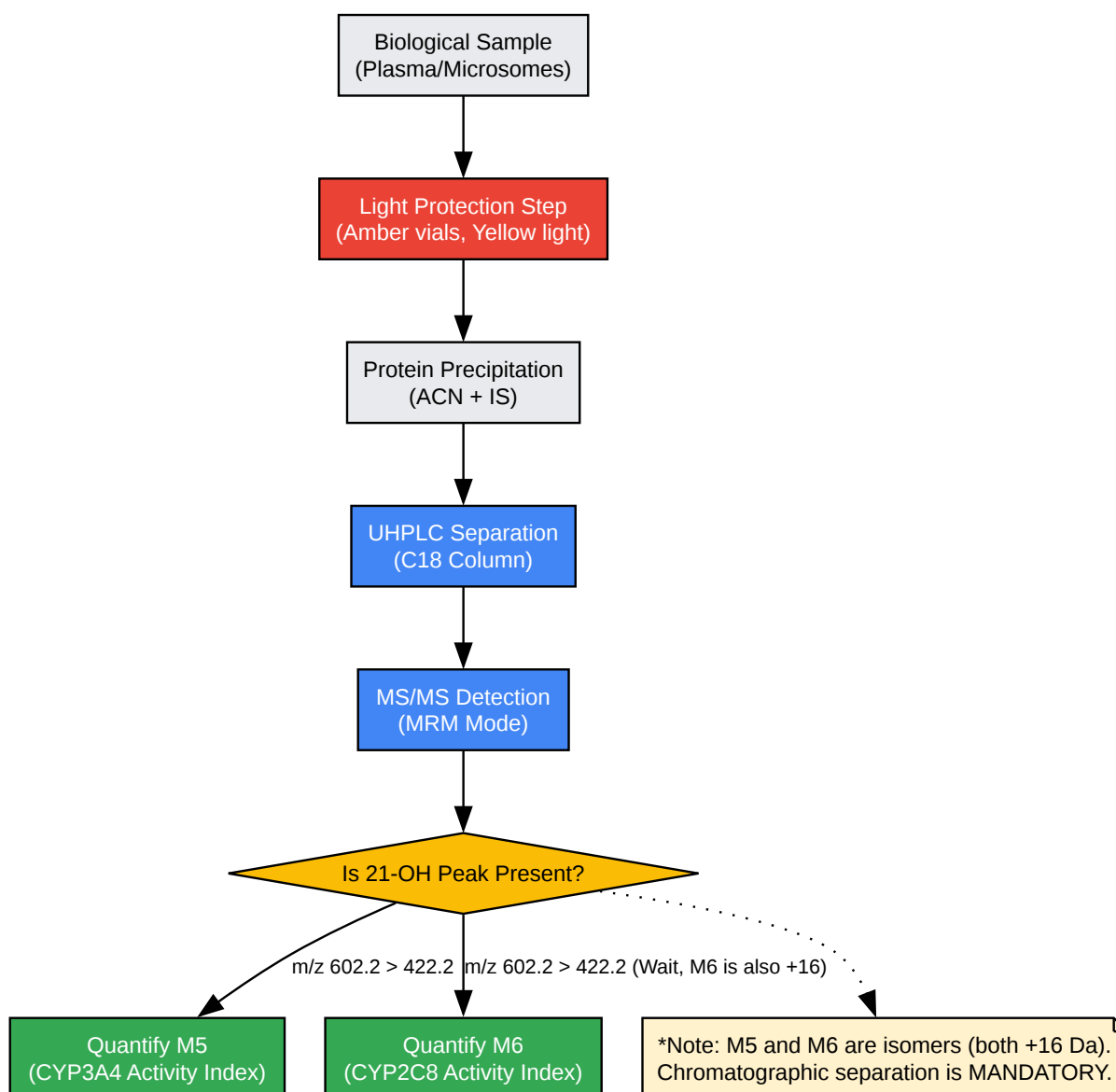
MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Notes
Montelukast	586.2	422.2	25	Loss of side chain
21(S)-OH Montelukast	602.2	422.2	27	Loss of hydroxylated side chain
21(S)-OH Montelukast	602.2	584.2	20	Water loss (Qualifier)
Montelukast-d6 (IS)	592.2	428.2	25	Internal Standard

Note on Separation: 21(S)-OH and 21(R)-OH are diastereomers.[1][2] On a high-efficiency C18 column, they may resolve as a doublet.[1][2] Ensure you integrate the specific peak corresponding to the S-isomer standard, or sum them if total 21-hydroxylation is the endpoint.
[1][2]

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for analyzing Montelukast metabolites in a clinical or preclinical sample.



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Figure 2: Analytical workflow emphasizing the critical need for chromatographic separation of isobaric metabolites.

References

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